molecular formula C13H19N B1209527 1-Phenethylpiperidine CAS No. 332-14-9

1-Phenethylpiperidine

Cat. No. B1209527
CAS RN: 332-14-9
M. Wt: 189.3 g/mol
InChI Key: DBDVAKGHPZJLTH-UHFFFAOYSA-N
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Description

1-Phenethylpiperidine is a chemical compound with a phenyl moiety directly attached to piperidine . It has a molecular formula of C13H19N . Phenylpiperidines, the class of compounds to which 1-Phenethylpiperidine belongs, are associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .


Synthesis Analysis

The synthesis of 1-Phenethylpiperidine and its derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-Phenethylpiperidine consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The average mass of 1-Phenethylpiperidine is 189.297 Da, and its monoisotopic mass is 189.151749 Da .


Chemical Reactions Analysis

Piperidine derivatives, including 1-Phenethylpiperidine, are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

  • Sigma Receptor Ligands : 1-Phenethylpiperidine derivatives have been evaluated for their binding affinity to sigma receptors. Studies have found that certain phenethylpiperidines prefer sigma-1 receptors, while others tend to favor sigma-2 receptors. This suggests potential uses in developing selective sigma-2 ligands, which can have implications in pharmacology and neuroscience (Maeda et al., 2002).

  • Polymer Chemistry : In the field of polymer chemistry, 1-Phenethylpiperidine derivatives have been used in synthesizing Poly(β-aminoesters). These polymers have shown potential in biomedical applications due to their non-toxic nature and ability to interact electrostatically with polyanionic plasmid DNA, which is crucial for gene therapy and related research (Lynn and Langer, 2000).

  • Dopaminergic Ligands : The compound has also been used in synthesizing ligands for the dopamine D2 receptor. These synthesized compounds have shown affinity toward the receptor, which is significant for studies related to neurological disorders and potential therapeutic applications (Penjišević et al., 2016).

  • Analgesic Research : In pain management research, 1-Phenethylpiperidine derivatives have been explored for their analgesic effects in models of neuropathic and abdominal pain. These studies are pivotal in developing new pain management drugs that target opioid receptors (Rodriguez-Gaztelumendi et al., 2018).

  • Degradation and Stability Studies : 1-Phenethylpiperidine has been a subject in the study of the degradation of fentanyl, a powerful opioid analgesic. Understanding the degradation pathways and identifying impurities and degradants in such compounds are crucial for pharmaceutical stability and safety (Garg et al., 2010).

Safety And Hazards

1-Phenethylpiperidine is classified as having acute oral toxicity (Category 4), acute inhalation toxicity (Category 3), acute dermal toxicity (Category 3), skin corrosion (Category 1B), serious eye damage (Category 1), and short-term (acute) aquatic hazard (Category 3) . It is harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is harmful to aquatic life .

properties

IUPAC Name

1-(2-phenylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1,3-4,7-8H,2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDVAKGHPZJLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059822
Record name Piperidine, 1-(2-phenylethyl)-
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Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethylpiperidine

CAS RN

332-14-9
Record name 1-(2-Phenylethyl)piperidine
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Record name 1-(2-Phenylethyl)piperidine
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Record name Piperidine, 1-(2-phenylethyl)-
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Record name Piperidine, 1-(2-phenylethyl)-
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Record name 1-phenethylpiperidine
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Record name 1-(2-Phenylethyl)piperidine
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Synthesis routes and methods

Procedure details

An acetonitrile (5 ml) solution of the piperidine compound (23:R=2,2-dimethylcyclopropane) (50 mg, 0.25 mmol) obtained in the process 1 of example 15 was added with 2-(4-t-butoxycarbonylaminophenyl)ethanol paratoluensulfonate (57 mg, 0.31 mmol), sodium carbonate (32 mg, 0.31 mmol) and sodium iodide (2 mg), which was in turn heated and refluxed at 100° C. for 2 hours. The resultant was extracted with ethyl acetate, and further washed with water and saturated saline solution, dried and vacuum concentrated, and then separately purified with a silica gel TLC plate (chloroform, methanol), thus obtained a phenethylpiperidine compound (31 mg, 29%).
Name
2-(4-t-butoxycarbonylaminophenyl)ethanol paratoluensulfonate
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
M Ashraf Ali, V Sanjeevi Lakshmipathi… - Letters in Drug …, 2013 - ingentaconnect.com
… In view of these findings and in continuation of our previous work on the synthesis of dibenzylidene-1-phenethylpiperidine-4-one derivatives we report here the synthesis and evaluation …
Number of citations: 4 www.ingentaconnect.com
YT Yen, MC Liu, CY Liu, CH Hung, PL Chen… - Forensic Science …, 2021 - Elsevier
The identification of new psychoactive substances (NPSs) is essential against drug abuse, especially for “new” drugs that are not regulated by international drug conventions. A …
Number of citations: 4 www.sciencedirect.com
Y Ban, O Yonemitsu, T Oishi, S Yokoyama… - Chemical and …, 1959 - jstage.jst.go.jp
… This showed that this base would be 1-phenethylpiperidine (Villa) and not a quinolizine … point test and IIR spectra with those of authentic 1–phenethylpiperidine (VIIIa)***9 which had …
Number of citations: 5 www.jstage.jst.go.jp
N Sugimoto, M Sasaki - Journal of the Chemical Society, Faraday …, 1985 - pubs.rsc.org
… dine, 1 -ethylpiperidine or 1 -phenethylpiperidine in acetonitrile is a simple reaction forming … (MP), I -ethylpiperidine (EP) and 1 -phenethylpiperidine (PP) in acetonitrile (see scheme 1). …
Number of citations: 13 pubs.rsc.org
CE Degro, NN Jiménez-Vargas, Q Tsang, Y Yu… - Pain, 2022 - journals.lww.com
… N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide could provide safe and effective … N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide inhibits human colonic …
Number of citations: 3 journals.lww.com
A Rodriguez-Gaztelumendi, V Spahn, D Labuz… - Pain, 2018 - ncbi.nlm.nih.gov
Recently,(±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (NFEPP), a newly designed μ-opioid receptor (MOR) agonist with a low pKa, has been shown to produce …
Number of citations: 56 www.ncbi.nlm.nih.gov
NN Jiménez-Vargas, Y Yu, DD Jensen, DD Bok… - Gut, 2022 - gut.bmj.com
Objective The effectiveness of µ-opioid receptor (MOPr) agonists for treatment of visceral pain is compromised by constipation, respiratory depression, sedation and addiction. We …
Number of citations: 28 gut.bmj.com
Y Yu, NN Jiménez-Vargas, CDL Lopez… - Journal of the …, 2020 - ncbi.nlm.nih.gov
Background Opioids drugs are effective analgesics for inflammatory disorders such as inflammatory bowel disease (IBD) but their effects at non-inflammed sites can cause serious …
Number of citations: 3 www.ncbi.nlm.nih.gov
N Massaly, J Temp, H Machelska, C Stein - Pain, 2020 - journals.lww.com
… We recently developed (6)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (NFEPP), a compound that does not evoke central or intestinal side effects due to its …
Number of citations: 12 journals.lww.com
N Grimes, S Vuppala, I Ayodeji, J Donovan… - Analytical …, 2020 - ACS Publications
… hydrochloride standards were received in methanol at a concentration of 1 mg/mL; heroin was at the same concentration in acetonitrile, and 4-aminophenyl-1-phenethylpiperidine (4-…
Number of citations: 3 pubs.acs.org

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